molecular formula C11H21N3 B12086961 (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12086961
M. Wt: 195.30 g/mol
InChI Key: BRABWQXBUUFSAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-ethylbutylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine include:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the CAS number 1250482-70-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C11H21N3C_{11}H_{21}N_{3}, with a molecular weight of 195.30 g/mol. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1250482-70-2
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety is often involved in modulating biochemical pathways, potentially influencing processes such as inflammation, cell signaling, and metabolic regulation.

Pharmacological Effects

Research indicates that compounds containing pyrazole structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.
  • Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against standard bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses.

Study 3: Cytotoxicity Against Cancer Cells

A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study suggested that further exploration into its mechanism could lead to novel cancer therapies.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-10(5-2)6-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3

InChI Key

BRABWQXBUUFSAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CN(N=C1)C

Origin of Product

United States

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